

"4-(3-Chlorophenyl)thiazol-2-amine" biological activity

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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 90533-23-6

Cat. No.: B1582292

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Technical Monograph: 4-(3-Chlorophenyl)thiazol-2-amine

Biological Profile, Synthesis, and Therapeutic Potential[1][2]

Executive Summary

The compound **4-(3-Chlorophenyl)thiazol-2-amine** represents a privileged scaffold in medicinal chemistry, belonging to the class of 2-aminothiazoles.[1] This heterocyclic system serves as a critical pharmacophore in the development of inhibitors for diverse biological targets, including cyclin-dependent kinases (CDKs), acetylcholinesterase (AChE), and microbial enzymes.

Unlike its para-substituted counterparts, the meta-chloro substitution pattern offers unique steric and electronic properties that influence ligand-protein binding kinetics and metabolic stability. This guide provides an in-depth technical analysis of its synthesis, biological mechanisms, and experimental validation protocols.

Chemical Constitution & Physicochemical Profile[1][2] [4][5][6][7][8][9][10]

The core structure consists of a thiazole ring fused with a primary amine at the C2 position and a 3-chlorophenyl group at the C4 position. The meta-chlorine atom increases lipophilicity (LogP) and provides a metabolic blockade against ring oxidation, while avoiding the symmetry-related crystal packing issues often seen in para-substituted analogs.

Property	Value (Predicted)	Significance
Molecular Formula	C ₉ H ₇ ClN ₂ S	Core stoichiometry
Molecular Weight	210.68 g/mol	Fragment-based drug design compliant
LogP	-2.3 - 2.8	Optimal for membrane permeability (Lipinski Rule of 5)
TPSA	~41 Å ²	High blood-brain barrier (BBB) penetration potential
H-Bond Donors	1 (NH ₂)	Key for hinge-region binding in kinases
H-Bond Acceptors	2 (N, S)	Interaction with active site residues

Synthesis Protocol: The Hantzsch Thiazole Method

The most robust route for synthesizing **4-(3-Chlorophenyl)thiazol-2-amine** is the Hantzsch Thiazole Synthesis. This condensation reaction involves a reactive

-haloketone and a thioamide (thiourea).[2]

Mechanism of Action

- Nucleophilic Attack: The sulfur atom of thiourea attacks the -carbon of the haloketone.

- Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, closing the ring.
- Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Step-by-Step Protocol

Reagents:

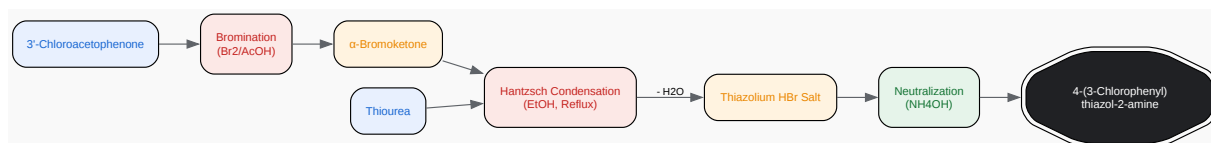
- 3'-Chloroacetophenone (Starting Material A)
- Bromine () or N-Bromosuccinimide (NBS)
- Thiourea (Starting Material B)^{[2][3]}
- Ethanol (Solvent)^{[2][3][4]}
- Sodium Acetate (Base)

Procedure:

- Bromination: Dissolve 3'-chloroacetophenone (10 mmol) in glacial acetic acid. Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours to generate 2-bromo-1-(3-chlorophenyl)ethan-1-one.
- Condensation: Dissolve the crude -bromoketone in absolute ethanol (20 mL). Add thiourea (12 mmol).
- Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Work-up: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate.
- Neutralization: Filter the solid and suspend in water. Basify with aqueous ammonium hydroxide () to pH 8–9 to liberate the free base.

- Purification: Recrystallize from ethanol/water to yield off-white crystals.

Synthesis Workflow Diagram



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Figure 1: Step-wise Hantzsch synthesis pathway for generating the target aminothiazole scaffold.

Biological Activity & Therapeutic Targets[1][2][3][4][5][6][8][10][11][12]

The 2-aminothiazole moiety is a "privileged structure" capable of binding to multiple receptor types via hydrogen bonding (amine group) and

-
stacking (aromatic rings).

A. Kinase Inhibition (Oncology)

The 2-amino group functions as a hinge binder in the ATP-binding pocket of protein kinases.

- Target: Cyclin-dependent kinases (CDKs) and Aurora Kinases.
- Mechanism: The scaffold mimics the adenine ring of ATP. The 3-chlorophenyl group occupies the hydrophobic back-pocket (Gatekeeper region), where the meta-Cl substituent can probe specific steric cavities that para-substituents cannot.

B. Antimicrobial & Antifungal[2][3][1][4][5][6][7][8]

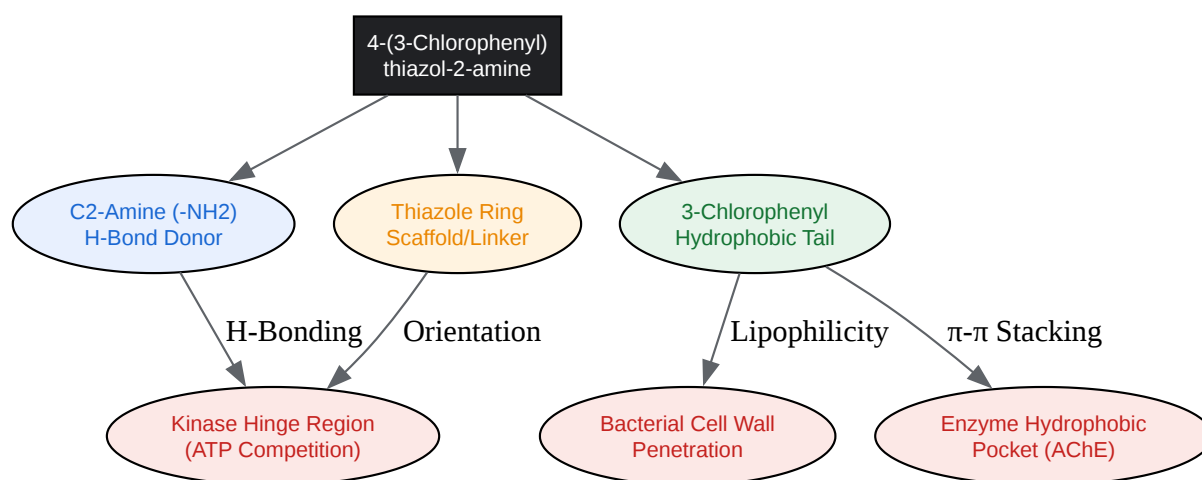
- Target: Bacterial DNA Gyrase or Dihydropteroate Synthase.

- Activity: Derivatives of 4-phenylthiazol-2-amine have shown MIC values < 10 g/mL against *S. aureus* (Gram-positive) and *C. albicans* (Fungal).[2]
- SAR Insight: Electron-withdrawing groups (like Cl) on the phenyl ring enhance antimicrobial potency by increasing the acidity of the NH protons or facilitating cell wall penetration.

C. Neuroprotection (Alzheimer's)

- Target: Acetylcholinesterase (AChE).
- Mechanism: Acts as a dual binding site inhibitor. The thiazole binds the peripheral anionic site (PAS), while the phenyl ring interacts with the catalytic active site (CAS).

Mechanism of Action Diagram



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Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological targets.

Experimental Validation Protocols

To validate biological activity, the following standardized assays are recommended.

Protocol A: MTT Cell Viability Assay (Oncology)

Purpose: Determine cytotoxicity (

) against cancer cell lines (e.g., HeLa, MCF-7).

- Seeding: Plate cells (cells/well) in 96-well plates. Incubate for 24h.
- Treatment: Add **4-(3-Chlorophenyl)thiazol-2-amine** dissolved in DMSO at serial dilutions (0.1 M – 100 M).
- Incubation: Incubate for 48–72 hours at 37°C, 5% .
- Labeling: Add 20 L MTT reagent (5 mg/mL). Incubate for 4 hours.
- Solubilization: Remove media, add DMSO (150 L) to dissolve formazan crystals.
- Readout: Measure absorbance at 570 nm. Calculate cell viability %.

Protocol B: Minimum Inhibitory Concentration (MIC) (Antimicrobial)

Purpose: Assess antibacterial potency.^{[2][6][7]}

- Inoculum: Prepare bacterial suspension (*S. aureus*) adjusted to 0.5 McFarland standard.
- Dilution: Prepare 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB).
- Assay: Add 100 L of compound solution and 100 L of bacterial suspension to 96-well plates.

- Control: Include DMSO solvent control and standard antibiotic (e.g., Ciprofloxacin).
- Incubation: 37°C for 24 hours.
- Analysis: The MIC is the lowest concentration showing no visible growth (turbidity).

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